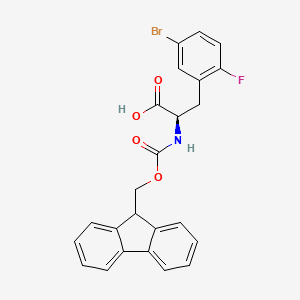

N-Fmoc-5-bromo-2-fluoro-D-phenylalanine

Description

Significance of Unnatural Amino Acids in Peptide and Protein Science

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that can be incorporated into peptides and proteins through chemical synthesis or bioengineering techniques. google.comnih.gov Their significance lies in their ability to confer novel properties to the resulting biomolecules. By strategically replacing natural amino acids with UAAs, researchers can enhance metabolic stability, modulate biological activity, improve target selectivity, and introduce unique spectroscopic probes. google.comnih.gov This has profound implications for drug discovery, where UAAs are instrumental in developing peptide-based therapeutics with improved pharmacokinetic profiles. bldpharm.com Furthermore, the incorporation of UAAs is a key strategy in protein engineering, enabling the design of enzymes with altered catalytic functions and proteins with enhanced structural integrity. nih.gov

Overview of Halogenated Phenylalanines as Research Tools

Halogenated phenylalanines are a prominent class of UAAs where one or more hydrogen atoms on the phenyl ring are replaced by a halogen. This substitution can dramatically alter the electronic and steric properties of the amino acid side chain. nih.gov Fluorine, in particular, due to its small size and high electronegativity, can influence peptide conformation, stability, and binding affinity. nih.gov The incorporation of fluorinated phenylalanine derivatives has been shown to enhance resistance to enzymatic degradation, a crucial factor in improving the in vivo half-life of peptide drugs. nih.gov Moreover, halogenated phenylalanines serve as valuable probes in biophysical studies. For instance, the presence of fluorine allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure and dynamics. wikipedia.org The synergistic effect of different halogens, such as fluorine and bromine, can offer unique properties for advanced applications. nih.gov

Role of Fmoc Protecting Group in Peptide Synthesis Methodologies

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of the incoming amino acid. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). sigmaaldrich.com Its popularity stems from its base-lability, meaning it can be readily removed under mild basic conditions, typically with piperidine (B6355638), without affecting acid-labile side-chain protecting groups. sigmaaldrich.com This orthogonality is a significant advantage, allowing for the stepwise and controlled assembly of complex peptide chains on a solid support. chemsrc.com The Fmoc deprotection process releases a dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy to quantify the progress of the coupling reaction. sigmaaldrich.com

Scope and Academic Relevance of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine in Advanced Chemical Research

This compound is a highly specialized building block designed for incorporation into peptides via Fmoc-based solid-phase synthesis. Its academic relevance lies in the unique combination of its structural features: the D-configuration, the Fmoc protecting group, and the di-halogenated phenyl ring. The D-amino acid configuration inherently provides resistance to proteolysis by common proteases, which typically recognize L-amino acids. The 2-fluoro and 5-bromo substitutions on the phenyl ring introduce a unique set of electronic and steric properties. The electron-withdrawing nature of both halogens can influence intra- and intermolecular interactions, such as π-π stacking and hydrogen bonding, thereby affecting peptide secondary structure and binding to target receptors.

Furthermore, the presence of both fluorine and bromine atoms provides distinct spectroscopic handles. The fluorine atom can be used for ¹⁹F NMR studies, while the bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in phase determination. This dual-functionality makes it a powerful tool for detailed structural and functional investigations of peptides. The strategic placement of these halogens allows for the exploration of structure-activity relationships in peptide-based drug candidates and the design of novel biomaterials with tailored properties.

Compound Data

Below are the key chemical identifiers and properties for the compounds discussed in this article.

Interactive Data Table: Chemical Compound Information

| Compound Name | Abbreviation | Molecular Formula | CAS Number | Key Feature |

| This compound | C₂₄H₂₀BrFNO₄ | 1997394-11-5 | Di-halogenated D-amino acid | |

| Phenylalanine | Phe, F | C₉H₁₁NO₂ | 63-91-2 | Natural aromatic amino acid |

| Fmoc-2-bromo-D-phenylalanine | C₂₄H₂₀BrNO₄ | 220497-79-0 | Mono-halogenated D-amino acid | |

| N-Boc-5-bromo-2-fluoro-D-phenylalanine | C₁₄H₁₇BrFNO₄ | 1998552-09-2 | Boc-protected di-halogenated D-amino acid |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCGOPPJEFZTNP-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 5 Bromo 2 Fluoro D Phenylalanine and Analogues

Strategies for Incorporating Halogen Substituents on the Phenyl Ring

The introduction of halogen atoms onto the phenyl ring of phenylalanine is a key step in the synthesis of compounds like N-Fmoc-5-bromo-2-fluoro-D-phenylalanine. This can be achieved through direct halogenation of the aromatic ring or by constructing the substituted ring using cross-coupling reactions.

Direct Halogenation Approaches

Direct C-H halogenation is an atom-economical method for introducing halogen atoms onto an aromatic ring. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective halogenation of phenylalanine derivatives. nih.govresearchgate.net An efficient method for the primary-amine-directed, palladium-catalyzed C-H halogenation (I, Br, Cl) of phenylalanine derivatives has been reported. nih.govresearchgate.net This approach utilizes the native amine functionality to direct the halogenation to the ortho position. researchgate.netresearchgate.net The use of trifluoroacetic acid as an additive has been shown to be effective for a range of quaternary amino acid derivatives. nih.govresearchgate.net This strategy allows for the regioselective introduction of a halogen without the need for cumbersome protecting groups. researchgate.netresearchgate.net

Enzymatic halogenation also presents a green alternative for the selective halogenation of aromatic compounds. acs.org Flavin-dependent halogenases, for example, can catalyze the chlorination of tryptophan, demonstrating the potential for enzymatic C-H functionalization. acs.org While not directly applied to phenylalanine for the synthesis of the target compound, these biocatalytic methods offer future possibilities for selective halogenation under mild conditions.

Cross-Coupling Reactions in Phenylalanine Synthesis

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds and have been extensively used to prepare modified phenylalanine derivatives. thieme-connect.comacs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This methodology has been successfully applied to the modification of phenylalanine peptides. nih.govnih.gov For instance, peptides containing 4-iodophenylalanine can be modified through Suzuki-Miyaura coupling, demonstrating the compatibility of this reaction with peptide structures. nih.gov The reaction is typically carried out in the presence of a base and a palladium catalyst. youtube.com This approach allows for the introduction of a wide range of substituents onto the phenyl ring of phenylalanine. nih.govnih.gov The synthesis of Linifanib, an anti-cancer drug, utilizes a Suzuki coupling on a kilogram scale, highlighting its industrial applicability. libretexts.org

A representative Suzuki-Miyaura reaction for peptide modification:

| Electrophile | Nucleophile | Catalyst | Base | Product | Reference |

|---|

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful for the synthesis of unnatural amino acids. rsc.orgresearchgate.net The seminal work in this area demonstrated the coupling of an iodozinc L-serine derivative with para-substituted iodobenzenes to produce various phenylalanine derivatives in moderate yields. rsc.org The reaction of organozinc iodides derived from α-amino acids with aromatic bromides has also been described, yielding substituted phenylalanine derivatives. bath.ac.uk This method has been used to synthesize β-homophenylalanine derivatives as well. bath.ac.uk

Key features of Negishi coupling in amino acid synthesis:

| Organozinc Reagent | Aryl Halide | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Iodozinc L-serine derivative | p-substituted iodobenzenes | Pd₂(dba)₃ | 35-65% | rsc.org |

| α-amino acid-derived organozinc iodides | Aromatic bromides | Pd(OAc)₂ / P(o-Tol)₃ | - | bath.ac.uk |

Besides Suzuki-Miyaura and Negishi reactions, other palladium-catalyzed couplings are valuable for synthesizing modified amino acids. A convergent synthesis of C-glycosylated amino acids has been achieved through a palladium-catalyzed cross-coupling procedure involving a stannyl (B1234572) or a zinc glucal and a phenylalanine derivative. thieme-connect.com Additionally, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones from α-aminocarbonyl compounds. nih.gov These methods expand the toolbox for creating diverse phenylalanine analogs. researchgate.net

Stereoselective Synthesis of D-Phenylalanine Derivatives

The synthesis of the D-enantiomer of phenylalanine derivatives is crucial for their application in peptide chemistry, as D-amino acids can confer resistance to enzymatic degradation. nih.gov Several stereoselective methods have been developed to access these compounds.

One approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While PALs typically catalyze the conversion of cinnamic acids to L-phenylalanines, a one-pot chemoenzymatic cascade has been developed for the synthesis of substituted D-phenylalanines in high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov This process couples PAL amination with a chemoenzymatic deracemization step. nih.gov

Asymmetric hydrogenation is another powerful technique. acs.org A synthetic route to an N-BOC protected D-phenylalanine derivative was developed using the asymmetric hydrogenation of an N-acetyl dehydroamino-acid. acs.org This method was successfully scaled up, demonstrating its practicality. acs.org

Photoredox catalysis offers a modern approach for the stereoselective synthesis of unnatural α-amino acid derivatives. A protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. nih.gov This method allows for the use of a variety of carboxylic acids as radical precursors to generate highly functionalized α-amino acids with excellent diastereoselectivity. nih.gov

Finally, the design of new photoactivatable amino acids has led to the stereoselective synthesis of N-protected phenylalanine derivatives, which can serve as precursors for further modifications. acs.org

| Method | Starting Material | Key Features | Product | Reference |

| Chemoenzymatic Cascade | Cinnamic acids | Phenylalanine ammonia lyase (PAL) amination coupled with chemoenzymatic deracemization. | Substituted D-phenylalanines | nih.gov |

| Asymmetric Hydrogenation | N-acetyl dehydroamino-acid | Scalable route for large-scale synthesis. | N-BOC D-phenylalanine derivative | acs.org |

| Photoredox Catalysis | Carboxylic acids and chiral N-sulfinyl imine | Visible light-promoted stereoselective C-radical addition. | Unnatural α-amino acids | nih.gov |

Chiral Auxiliary-Based Approaches (e.g., Schöllkopf Reagent)

Chiral auxiliary-based methods are a cornerstone of asymmetric amino acid synthesis. The Schöllkopf method, established in 1981, provides a powerful route to chiral amino acids. wikipedia.orgyoutube.com This approach utilizes a chiral auxiliary, typically derived from the natural amino acid valine, to direct the stereoselective alkylation of a glycine (B1666218) template. wikipedia.org

The general mechanism involves several key steps:

Formation of a Bis-Lactim Ether : A dipeptide, formed from glycine and (R)-valine, is cyclized to create a 2,5-diketopiperazine. wikipedia.org This cyclic dipeptide is then treated with a methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), to form a bis-lactim ether. biosynth.comchemtube3d.com

Stereoselective Alkylation : A strong base, like n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon atom of the glycine unit, forming a carbanion. wikipedia.org The bulky isopropyl group of the valine auxiliary sterically hinders one face of this carbanion. wikipedia.orgyoutube.com Consequently, when an electrophile (such as a substituted benzyl (B1604629) halide) is introduced, the alkylation occurs with high diastereoselectivity, preferentially forming one enantiomer. wikipedia.orgbiosynth.com For the synthesis of the target compound, an appropriately substituted 5-bromo-2-fluorobenzyl halide would be used as the electrophile.

Hydrolysis and Isolation : The final step is an acidic hydrolysis that cleaves the dipeptide, releasing the methyl ester of the newly formed D-amino acid and the L-valine methyl ester auxiliary, which can then be separated. wikipedia.org The Schöllkopf method is known for achieving high enantiomeric excess, often greater than 95% ee. wikipedia.orgbiosynth.com

This methodology has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives. nih.gov For instance, the Schöllkopf reagent has been used to synthesize 2,5-difluoro-Phe and 2,4,5-trifluoro-Phe. nih.gov

Asymmetric Hydrogenation Routes

Asymmetric hydrogenation is another key strategy for the enantioselective synthesis of amino acids. This method typically involves the hydrogenation of a prochiral enamide precursor, such as an acetamidoacrylate derivative, using a chiral catalyst.

A general approach involves the synthesis of phenylalanine analogues through the asymmetric hydrogenation of the corresponding α,β-dehydroamino acid derivatives. nih.gov The success of this reaction hinges on the use of a chiral transition-metal catalyst (often based on rhodium or ruthenium) with chiral phosphine (B1218219) ligands. The catalyst coordinates to the double bond of the substrate, and the delivery of hydrogen occurs selectively to one face of the molecule, thereby establishing the desired stereocenter.

This method has been used to produce a library of phenylalanine analogues with various alkyl substitutions on the aromatic ring with high enantioselectivity. nih.gov Similarly, asymmetric transfer hydrogenation (ATH) of α-oxo-phosphonates has been shown to be a versatile method for accessing enantiopure α-aminophosphonic acids, which are analogs of α-aminocarboxylic acids. researchgate.net This suggests the potential applicability of ATH for producing chiral phenylalanine derivatives from their corresponding α-keto acid precursors. Enzymatic methods, using engineered d-amino acid dehydrogenases or transaminases, also represent a powerful approach for the asymmetric synthesis of D-phenylalanines from prochiral starting materials. acs.org

Enantioselective Alkylation Methods

Enantioselective alkylation methods create the chiral center by adding an alkyl group to a prochiral enolate precursor under the influence of a chiral catalyst. Phase-transfer catalysis is one prominent example of this approach.

In this method, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is deprotonated under basic conditions to form a nucleophilic enolate. nih.gov The alkylation of this enolate with a benzyl halide (e.g., 5-bromo-2-fluorobenzyl bromide) is carried out in the presence of a chiral phase-transfer catalyst, often a Cinchona alkaloid derivative. nih.gov The catalyst forms a chiral ion pair with the enolate, guiding the approach of the electrophile to one face of the enolate, resulting in an enantiomerically enriched product. nih.gov This strategy has been successfully employed to synthesize both (R)- and (S)-enantiomers of various unnatural phenylalanine derivatives in excellent yields and high enantioselectivity. nih.gov

Another advanced technique is the nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins. thieme-connect.de This method allows for the stereoselective formation of C(sp3)–C(sp3) bonds, providing access to a range of α-enantioenriched products. thieme-connect.de

N-alpha Protection Strategies for Phenylalanine Derivatives

Protecting the alpha-amino group of an amino acid is a critical step in peptide synthesis to prevent unwanted side reactions and uncontrolled polymerization. peptide.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). nbinno.com

Fmoc Group Installation Techniques

The Fmoc group is typically installed on the α-amino group of the phenylalanine derivative under basic conditions. A common and effective reagent for this purpose is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-O-Su). thermofisher.com

A typical procedure involves dissolving the amino acid in an aqueous solvent mixture, such as tetrahydrofuran/water. thermofisher.com The pH of the solution is adjusted and maintained at approximately 9.5 using a base like sodium hydroxide (B78521) (1N NaOH). thermofisher.com The Fmoc-O-Su is then added in portions. thermofisher.com The reaction's completion is indicated by a stable pH. thermofisher.com

Alternatively, Fmoc-Cl can be used under Schotten-Baumann conditions. acs.org This involves a biphasic system where the amino acid is in an aqueous phase and the Fmoc-Cl is in an organic solvent like ethyl acetate (B1210297). acs.org After the reaction, the excess reagents are removed, and the Fmoc-protected amino acid is isolated, often through extraction and recrystallization. thermofisher.com

Orthogonal Protecting Group Chemistry

Orthogonality in protecting group strategy is a fundamental concept in modern peptide synthesis. It refers to the use of multiple classes of protecting groups in the same synthetic sequence, where each class can be removed by a specific chemical reaction without affecting the others. iris-biotech.deresearchgate.net This allows for the selective deprotection of functional groups at different stages of the synthesis. nih.gov

The most common orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. iris-biotech.deresearchgate.net

N-alpha-Fmoc Protection : The Fmoc group is used for the temporary protection of the alpha-amino group. iris-biotech.de It is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nbinno.comiris-biotech.de

Side-Chain tBu Protection : Acid-labile protecting groups, such as the tert-butyl (tBu) group, are used for the "permanent" protection of reactive amino acid side chains. peptide.comiris-biotech.de These groups remain intact during the base-mediated Fmoc deprotection steps throughout the peptide chain elongation. nbinno.com They are typically removed at the end of the synthesis during the final cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This orthogonal combination ensures that the peptide chain can be assembled sequentially without compromising the integrity of the side-chain protecting groups until the final deprotection step. researchgate.netnih.gov

Purification and Isolation Techniques in Amino Acid Synthesis

After synthesis and deprotection, the crude amino acid product is a mixture containing the target compound as well as unreacted starting materials, by-products, and reagents. Therefore, a robust purification process is essential to isolate the this compound in high purity.

Common purification techniques include:

Extraction : After the Fmoc protection reaction, an extraction procedure is used to separate the product from unreacted reagents. For example, unreacted Fmoc-O-Su can be extracted with a non-polar solvent like hexane, while the desired Fmoc-amino acid remains in the aqueous layer. thermofisher.com After acidification of the aqueous layer, the product can be extracted into an organic solvent like ethyl acetate. thermofisher.com

Recrystallization : This is a powerful technique for purifying solid compounds. The crude Fmoc-amino acid can be dissolved in a suitable solvent system (e.g., hexane/ethyl acetate or toluene) at an elevated temperature and then allowed to cool slowly. thermofisher.comajpamc.com The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. For instance, various Fmoc-amino acids have been effectively purified by heating in toluene, followed by cooling, filtration, and drying. ajpamc.com

Chromatography : For more challenging separations, chromatographic techniques are employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides and can also be applied to protected amino acids. bachem.com In RP-HPLC, the crude product is passed through a column containing a non-polar stationary phase (like C18-modified silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the components based on their hydrophobicity. bachem.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized. bachem.com

The final, purified this compound is typically obtained as a solid powder, and its purity is confirmed using analytical techniques such as HPLC and mass spectrometry.

Integration of N Fmoc 5 Bromo 2 Fluoro D Phenylalanine in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient assembly of peptide chains on a solid polymeric support, or resin. The use of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine is fully compatible with and designed for SPPS, particularly utilizing the Fmoc/tBu strategy.

The most prevalent method for SPPS is the Fmoc/tert-butyl (tBu) strategy. rsc.org This approach relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group of the incoming amino acid and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of other amino acids in the sequence.

The integration of this compound follows a standard cyclical process:

Deprotection: The terminal Fmoc group on the resin-bound peptide chain is removed using a mild base, typically a piperidine (B6355638) solution, to expose a free amine. nbinno.com

Activation & Coupling: The carboxylic acid of this compound is activated using a coupling reagent. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away with various solvents, leaving the newly elongated, Fmoc-protected peptide chain ready for the next cycle.

This cycle is repeated until the desired peptide sequence is fully assembled. The orthogonality of the Fmoc group (removable with base) and the side-chain protecting groups (removable with acid) is a key feature of this strategy, ensuring the integrity of the peptide during synthesis. nbinno.comnih.gov

The choice of solid support is critical for a successful synthesis. For the Fmoc/tBu strategy, several resins are commonly employed, with the selection depending on whether a C-terminal acid or amide is desired.

Wang Resin: This is a standard choice for producing peptides with a C-terminal carboxylic acid. The first amino acid is typically loaded onto the resin via an ester linkage.

Rink Amide Resin: This resin is used to generate peptides with a C-terminal amide upon final cleavage. The Rink Amide linker is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid. thermofisher.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the mild cleavage of the peptide, preserving acid-sensitive side-chain protecting groups if necessary. It is particularly useful for preparing protected peptide fragments. rsc.org

Loading the first amino acid, in this case, this compound, onto the resin is a crucial step that determines the maximum theoretical yield. Optimization involves controlling the stoichiometry of the amino acid, coupling agents, and reaction time to achieve a target loading capacity, typically measured in millimoles per gram (mmol/g) of resin.

The formation of the peptide bond between the incoming this compound and the resin-bound peptide chain requires the activation of its carboxyl group. The di-substituted phenyl ring of this amino acid can introduce steric hindrance, potentially slowing down the reaction rate. Therefore, the use of highly efficient coupling reagents is recommended to ensure complete and rapid acylation. researchgate.netcem.com

Modern peptide synthesis employs a variety of in-situ activating reagents, which are mixed with the amino acid immediately before addition to the resin. sigmaaldrich.com Common choices include aminium/uronium salts and phosphonium (B103445) salts.

| Reagent Class | Examples | Activating Species | Key Characteristics |

|---|---|---|---|

| Aminium/Uronium Salts | HBTU , HATU , HCTU, COMU | OBt, OAt, or Oxyma esters | Highly efficient and fast. HATU and COMU are particularly effective for hindered couplings. sigmaaldrich.combachem.compeptide.com COMU offers enhanced safety and solubility. bachem.com |

| Phosphonium Salts | PyBOP , PyAOP | OBt or OAt esters | Excellent for routine synthesis and do not cause guanidinylation side reactions, unlike some uronium reagents. sigmaaldrich.com |

| Carbodiimides | DIC | O-acylisourea (in the presence of an additive like Oxyma) | Cost-effective, with the urea (B33335) byproduct being soluble in common washing solvents. Often used with additives like OxymaPure to enhance efficiency and reduce racemization. bachem.com |

The standard conditions for coupling involve dissolving this compound and the coupling reagent in a solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), often with the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to facilitate the reaction. peptide.com

Removal of the temporary Fmoc protecting group is a critical step repeated throughout the synthesis. Incomplete deprotection leads to the formation of deletion sequences, which can be difficult to separate from the final product. lookchem.com

| Reagent | Typical Concentration | Key Characteristics |

|---|---|---|

| Piperidine | 20% in DMF | The most common and standard reagent for Fmoc removal. It acts as both the base to initiate cleavage and a nucleophile to scavenge the resulting dibenzofulvene byproduct. nih.goviris-biotech.de |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger like piperazine) | A much stronger, non-nucleophilic base that removes the Fmoc group significantly faster than piperidine. nih.govpeptide.com It is particularly useful for difficult sequences where aggregation may hinder deprotection. nih.gov Using DBU can reduce epimerization in sensitive sequences. nih.gov |

While a 20% solution of piperidine in DMF is the industry standard, protocols utilizing DBU have gained traction for their speed and efficiency. iris-biotech.de A common formulation is 2% DBU combined with 2% piperidine or piperazine (B1678402) in DMF, where DBU acts as the primary deprotection agent and the secondary amine acts as a scavenger for the dibenzofulvene byproduct. lookchem.compeptide.com This can be particularly advantageous when incorporating bulky residues like this compound, where ensuring complete deprotection of the subsequent amino acid is paramount.

Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a powerful technique to accelerate SPPS. By applying microwave energy, the reaction times for both the coupling and deprotection steps can be dramatically reduced. This method is especially beneficial for overcoming challenges associated with "difficult" sequences, such as those prone to aggregation or those involving sterically hindered amino acids. cem.com

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis predates SPPS and involves carrying out all reactions in a homogeneous solution. After each step, the product must be isolated and purified before proceeding to the next, a process that is significantly more labor-intensive than the simple filtration and washing steps of SPPS.

The use of Fmoc-protected amino acids, including this compound, in solution-phase synthesis is generally avoided. The primary challenge lies in the deprotection step. When the Fmoc group is cleaved by a base, it releases dibenzofulvene. nih.gov In SPPS, this byproduct is easily washed away from the resin-bound peptide. In a solution-phase reaction, however, the dibenzofulvene remains in the reaction mixture and can be difficult to separate from the desired peptide product. It can also cause side reactions by attaching to the newly liberated amine. nih.gov For these reasons, SPPS remains the overwhelmingly preferred method for syntheses utilizing the Fmoc protection strategy.

Site-Specific Incorporation of Unnatural Amino Acids into Peptides

The precise placement of an unnatural amino acid (UAA) within a peptide sequence is fundamental to harnessing its specific properties. The primary method for achieving this is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The process for incorporating this compound follows the standard SPPS cycle:

Deprotection: The Fmoc group of the resin-bound N-terminal amino acid is removed, typically using a piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free amine.

Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent. The activated UAA is then added to the resin, where it reacts with the free amine of the peptide chain, forming a new peptide bond.

Washing: Excess reagents and byproducts are washed away before the cycle begins again for the next amino acid.

This cyclical process allows for the creation of a custom peptide with this compound at any desired position. nih.gov The site-specific installation of such fluorinated and halogenated phenylalanines can be used to create probes for nuclear magnetic resonance studies or to develop therapeutic proteins with enhanced pharmacological properties. nih.gov Methodologies for the solid-phase synthesis of peptides containing various labels and UAAs have been developed, demonstrating the versatility of this approach for creating complex, functional molecules. researchgate.net

Challenges and Optimization in Synthesizing Peptides Containing Halogenated Phenylalanines

Synthesizing peptides that contain "difficult" residues, such as the hydrophobic and sterically demanding this compound, presents several challenges. nih.gov The bulky and electron-withdrawing halogen substituents can influence reaction kinetics and increase the likelihood of side reactions. chemimpex.comnih.gov Furthermore, sequences rich in hydrophobic amino acids have a tendency to aggregate on the solid support, which can hinder reagent access and lead to incomplete reactions and lower yields. nih.govmblintl.com Overcoming these issues requires careful optimization of the synthesis protocol.

| Challenge | Consequence | Mitigation Strategy |

| Peptide Aggregation | Incomplete coupling and deprotection, low yield. mblintl.com | Use of chaotropic salts, specialized solvents (e.g., NMP), or microwave irradiation. peptide.com |

| "Difficult" Sequences | Low solubility, poor reaction kinetics. nih.gov | Segmented synthesis, use of solubilizing tags (e.g., PEG). mblintl.com |

| Steric Hindrance | Slower coupling reactions. | Increased coupling time, use of more potent coupling reagents. |

| Side Reactions | Formation of impurities, difficult purification. mdpi.com | Optimization of coupling conditions, use of additives. proteogenix.science |

Prevention of Racemization During Coupling

A significant challenge in peptide synthesis is the potential for racemization—the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. mdpi.com This is particularly a concern for the activated carboxylic acid intermediate, which can epimerize via the formation of a 5(4H)-oxazolone. highfine.com While this compound is already in the D-configuration, preventing its conversion to the L-isomer is crucial for the purity and biological activity of the final peptide.

Several factors influence the rate of racemization, including the choice of coupling reagents, additives, and the base used in the reaction. highfine.com

Strategies to Minimize Racemization:

Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DIC can be effective, they often lead to higher rates of racemization unless an additive is used. highfine.com Third-generation uronium salts like COMU have shown excellent performance in reducing racemization. luxembourg-bio.com

Additives: The addition of certain compounds can suppress racemization by forming less reactive, more stable activated esters. 1-Hydroxybenzotriazole (HOBt) and its more acidic analogue, 6-Chloro-HOBt, are classic additives used for this purpose. peptide.comnih.gov Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is another highly effective racemization suppressant. highfine.com

Bases: The basicity and steric hindrance of the organic base used during coupling play a major role. highfine.com Strongly basic and sterically unhindered bases can promote racemization. Less basic and more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), are preferred over N,N-diisopropylethylamine (DIPEA) to minimize epimerization. highfine.comluxembourg-bio.com A study on N-acetyl-l-phenylalanine found that using pyridine (B92270) as the base could also reduce racemization. nih.gov

| Reagent/Additive | Function | Impact on Racemization |

| HOBt / 6-Cl-HOBt | Additive | Suppresses racemization by forming active esters. peptide.com |

| HOAt | Additive | Highly acidic, effective at preventing racemization. highfine.com |

| OxymaPure | Additive | Exhibits superior racemization-inhibiting effects compared to HOBt. highfine.com |

| COMU / DEPBT | Coupling Reagent | Found to provide the best results in minimizing racemization, especially when paired with a sterically hindered base. luxembourg-bio.com |

| 2,4,6-Collidine (TMP) | Base | Weakly basic and sterically hindered, resulting in less racemization compared to DIPEA. highfine.comluxembourg-bio.com |

Minimizing Side Reactions and Byproduct Formation

Beyond racemization, the synthesis of peptides containing halogenated phenylalanines can be complicated by other side reactions that lead to the formation of impurities. mdpi.com The electron-withdrawing nature of the fluorine and bromine atoms in this compound can affect the reactivity of the molecule. The complexity of peptide synthesis often generates byproducts that complicate the purification of the final product. proteogenix.science

Common Side Reactions and Prevention:

Incomplete Coupling: This occurs when the peptide bond fails to form completely, often due to steric hindrance or resin aggregation. This leads to deletion sequences (peptides missing one or more amino acids).

Optimization: Using more potent coupling reagents (e.g., HATU, HCTU), increasing reaction times, or employing microwave-assisted synthesis can improve coupling efficiency. peptide.comproteogenix.science

Intramolecular Cyclization: In some cases, reactive side chains can lead to the formation of cyclic byproducts. researchgate.net

Optimization: Careful selection of side-chain protecting groups is essential to prevent unwanted cyclization reactions.

Formation of Other Impurities: The use of strong reagents and the multistep nature of SPPS can generate various byproducts, making the final purification challenging. proteogenix.science

Optimization: Careful selection of scavengers during the final cleavage step from the resin is critical to capture reactive species (like carbocations) and prevent modification of sensitive residues. The use of greener, more efficient coupling reagents like T3P® can also lead to water-soluble byproducts, simplifying purification. mdpi.com

Modification of Peptide and Protein Properties Via N Fmoc 5 Bromo 2 Fluoro D Phenylalanine Incorporation

Impact on Peptide Conformation and Secondary Structure Propensity

The introduction of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine into a peptide backbone can profoundly influence its three-dimensional structure. The D-configuration of the alpha-carbon, along with the halogen substitutions on the aromatic side chain, alters the allowable Ramachandran angles and introduces new potential non-covalent interactions that dictate secondary structure.

The incorporation of a D-amino acid into a sequence of L-amino acids is generally disruptive to the formation of a right-handed alpha-helix. This is due to the altered stereochemistry which introduces unfavorable steric clashes and disrupts the precise hydrogen-bonding pattern (i to i+4) required to maintain the helical structure. However, the placement of a D-residue can be strategically used to terminate a helix or to induce turns. The fluorinated phenyl ring may also engage in electrostatic interactions that could either stabilize or destabilize local helical propensity, depending on the context of the surrounding amino acid sequence. researchgate.net

The impact of D-amino acids on beta-sheet structures can be complex. While some studies have shown that introducing a D-amino acid can hamper hydrogelation and reduce the formation of larger beta-sheet superstructures, others have found that D-amino acids can be used to stabilize beta-turns, which are critical components of beta-hairpins and antiparallel beta-sheets. nih.gov The presence of halogen atoms on the phenyl ring can further influence beta-sheet assembly. Halogenation has been shown to promote the formation of hydrogels derived from amyloidogenic peptide fragments, suggesting an enhanced propensity for self-assembly into fibrillar networks. researchgate.net This effect is attributed to the introduction of additional stabilizing non-covalent interactions. researchgate.net

The halogenated phenyl side chain of 5-bromo-2-fluoro-D-phenylalanine is capable of participating in several key non-covalent interactions that can stabilize peptide structures.

Halogen Bonding: The bromine atom at the 5-position is a potential halogen bond donor. It can form a favorable interaction with an electron-rich atom, such as a backbone carbonyl oxygen, in an adjacent strand of a beta-sheet or within a folded structure. nih.govnih.gov This type of interaction has been shown to be strong enough to stabilize a β-hairpin fold, with a strength comparable to a hydrogen bond. nih.gov The general strength of halogen bonds follows the trend I > Br > Cl, making bromine a significant contributor to conformational stability. researchgate.net

Fluorine Interactions: The highly electronegative fluorine atom at the 2-position alters the electronic character of the phenyl ring, influencing its stacking interactions (π-π stacking) with other aromatic residues. mdpi.com It can also participate in dipole-dipole or C-F···C=O interactions, further directing peptide conformation. researchgate.netmdpi.com

| Interaction Type | Participating Atoms/Groups | Potential Impact on Structure |

|---|---|---|

| Halogen Bond | Side chain Bromine (donor) and Carbonyl Oxygen (acceptor) | Stabilization of β-turns and β-hairpins researchgate.netnih.gov |

| π-π Stacking | Fluorinated/Brominated Phenyl Ring and other Aromatic Rings | Core packing and stabilization of folded structures mdpi.com |

| Orthogonal Halogen Bond | Side chain Bromine and Carbonyl Oxygen of the peptide bond | Stabilization of local conformation researchgate.net |

Modulation of Peptide Stability

A primary motivation for incorporating unnatural amino acids is to enhance the stability of peptides, thereby increasing their viability as therapeutic agents or research tools. This compound is designed to improve stability against both enzymatic degradation and thermal stress.

Peptides composed of naturally occurring L-amino acids are readily degraded by proteases in biological systems. The incorporation of a D-amino acid is a well-established strategy to confer resistance to proteolysis. pnas.orgnih.gov Proteases are chiral enzymes with active sites specifically evolved to recognize and cleave peptide bonds between L-amino acids. A peptide containing a D-amino acid at or near the cleavage site will not fit correctly into the active site, thereby inhibiting enzymatic action and significantly increasing the peptide's biological half-life. nih.govbiorxiv.org

Furthermore, the presence of halogen atoms can also contribute to proteolytic resistance. Fluorinated side chains may be incompatible with the corresponding binding pockets within a protease's active site, preventing its hydrolytic action. nih.govresearchgate.net However, this effect is not universal and depends heavily on the specific enzyme, the position of the substitution, and the number of halogen atoms. researchgate.netnih.gov

| Modification | Mechanism of Action | Effect on Proteolytic Stability |

|---|---|---|

| D-Amino Acid Incorporation | Stereochemical hindrance prevents proper binding to protease active sites. nih.gov | Significant Increase pnas.orgbiorxiv.org |

| Fluorination/Bromination | Altered side chain sterics and electronics may be incompatible with protease binding pockets. researchgate.net | Potential Increase (context-dependent) nih.govnih.gov |

The thermal stability of a peptide is a measure of its ability to maintain its native folded conformation at elevated temperatures. The incorporation of halogenated amino acids can enhance thermal stability. Fluorination, in particular, has been shown to increase the thermostability of coiled-coil proteins. mdpi.com This stabilization is often attributed to the "fluorous effect," a phenomenon similar to the hydrophobic effect, which can promote supramolecular association and the formation of more stable structures. mdpi.com Peptides that self-assemble into well-ordered nanostructures, such as nanotubes, can exhibit remarkable thermal stability, maintaining their structure even at temperatures above 100°C. researchgate.netmdpi.com The enhanced intermolecular interactions, such as halogen bonding and favorable π-π stacking, provided by 5-bromo-2-fluoro-D-phenylalanine could contribute to the formation of such highly stable assemblies.

Influence on Ligand-Receptor Binding Affinity and Selectivity

The introduction of halogen atoms into a phenylalanine residue can profoundly impact the binding affinity and selectivity of a peptide for its target receptor. The presence of both bromine and fluorine at the 5- and 2-positions of the phenyl ring, respectively, introduces a unique combination of steric and electronic effects that can modulate key binding interactions.

Halogenation is a known strategy to enhance the functionality of bioactive peptides, often leading to improved target affinity and selectivity. nih.gov The electronic properties of the aromatic ring of phenylalanine are critical in its interactions within a binding pocket. Electron-withdrawing substituents, such as fluorine and bromine, can alter the quadrupole moment of the aromatic ring, influencing cation-π and π-π stacking interactions, which are often crucial for ligand-receptor recognition.

The bromine atom, being larger and more polarizable than fluorine, can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the receptor's binding site. This can lead to a stronger and more specific interaction. Furthermore, the combined electronic effects of a 2-fluoro and a 5-bromo substitution can create a unique electronic distribution on the phenyl ring, potentially leading to novel interactions that are not achievable with single halogen substitutions.

To illustrate the potential impact of incorporating 5-bromo-2-fluoro-D-phenylalanine on ligand-receptor binding, the following hypothetical data table compares the binding affinities (dissociation constant, Kd) of a native peptide with its modified analogue against a target receptor.

| Peptide | Modification | Dissociation Constant (Kd) (nM) | Relative Binding Affinity |

|---|---|---|---|

| Native Peptide | None (contains D-Phenylalanine) | 150 | 1.0 |

| Modified Peptide | D-Phenylalanine replaced with 5-bromo-2-fluoro-D-phenylalanine | 75 | 2.0 |

This table presents hypothetical data to illustrate the potential enhancement in binding affinity upon incorporation of this compound. The values are not based on direct experimental results for this specific compound.

Alterations in Hydrophobicity and Solubility of Peptides

Fluorine is known to modulate the hydrophobicity of amino acids. nih.gov While a single fluorine atom has a modest effect, the introduction of multiple halogens, especially a larger atom like bromine, is expected to substantially increase the hydrophobicity of the amino acid side chain. This increased hydrophobicity can be quantified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), where a longer retention time indicates greater hydrophobicity.

A study on halogenated phenylalanine-containing peptides demonstrated that halogenation had a substantial impact on the properties of the resulting materials. rsc.org Generally, an increase in the degree of halogenation enhances hydrophobicity. rsc.org This increased hydrophobicity can lead to stronger self-association of peptides, which can be beneficial in some applications but may also lead to decreased solubility in aqueous solutions. Therefore, the strategic placement of such modified amino acids is crucial to balance the desired increase in hydrophobic interactions with the need to maintain sufficient solubility for biological activity.

The following interactive data table provides a hypothetical comparison of the hydrophobicity of a native peptide and its analogue containing 5-bromo-2-fluoro-D-phenylalanine, as measured by RP-HPLC retention time.

| Peptide | Modification | RP-HPLC Retention Time (minutes) | Relative Hydrophobicity Index |

|---|---|---|---|

| Native Peptide | None (contains D-Phenylalanine) | 15.2 | 1.00 |

| Modified Peptide | D-Phenylalanine replaced with 5-bromo-2-fluoro-D-phenylalanine | 18.5 | 1.22 |

This table presents hypothetical data to illustrate the expected increase in hydrophobicity. The values are not based on direct experimental results for this specific compound.

Applications in Chemical Biology and Medicinal Chemistry Research

Design of Peptide-Based Therapeutics and Peptidomimetics

The incorporation of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine into peptide sequences is a strategic approach to developing therapeutics and peptidomimetics with enhanced properties. nbinno.comrsc.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability and oral bioavailability. The use of D-amino acids, such as D-phenylalanine, can inherently increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. medchemexpress.com

The strategic introduction of halogen atoms onto the phenylalanine ring significantly modulates the pharmacological profile of a peptide. rsc.org The bromine and fluorine atoms alter key properties such as lipophilicity, electronic character, and metabolic stability. nbinno.com Fluorination, in particular, is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. rsc.orgnih.gov The carbon-fluorine bond is exceptionally strong, which can shield adjacent peptide bonds from enzymatic cleavage, thereby extending the in-vivo half-life of the peptide. nbinno.com Furthermore, the electron-withdrawing nature of both fluorine and bromine can influence the acidity of the amino acid's alpha-proton and affect the conformation of the peptide backbone, which in turn can fine-tune its binding affinity and selectivity for its biological target. nih.gov

Table 1: Influence of Halogenation on Peptide Pharmacological Properties

| Property | Effect of Fluorine Substitution | Effect of Bromine Substitution |

|---|---|---|

| Metabolic Stability | Increases resistance to enzymatic degradation. nbinno.com | Can sterically hinder protease access. |

| Lipophilicity | Increases, potentially improving cell permeability. nbinno.comrsc.org | Significantly increases lipophilicity. |

| Binding Affinity | Can enhance interactions through new non-covalent contacts (e.g., hydrogen bonds, dipole interactions). rsc.org | Alters electronic distribution and can participate in halogen bonding, potentially improving target engagement. |

| Conformation | Influences peptide secondary structure due to steric and electronic effects. nbinno.com | Induces specific conformational preferences due to its larger size. |

Fluorine's unique properties—small size (mimicking hydrogen) and high electronegativity—make it a powerful tool for enhancing biological activity. nih.gov Incorporating fluorinated amino acids like 2-fluoro-D-phenylalanine can lead to more potent peptide therapeutics. rsc.orgnih.gov The fluorine atom can participate in favorable interactions with target proteins, such as forming hydrogen bonds with backbone amides or interacting with charged residues, thereby increasing the binding affinity. mdpi.com This enhanced interaction can translate to greater efficacy. For example, replacing a standard phenylalanine with a fluorinated version has been shown to increase the inhibitory activity of peptide-based drugs. nih.gov The strategic placement of fluorine can lead to a more "bioactive" conformation, pre-organizing the peptide into a shape that is optimal for receptor binding. nbinno.com

Peptides containing modified amino acids are important tools for developing potent and selective enzyme inhibitors. nih.gov Fluorinated phenylalanines have been successfully used to design inhibitors for various enzymes. nih.gov The 5-bromo-2-fluoro-D-phenylalanine residue can be incorporated into a peptide sequence designed to mimic the natural substrate of a target enzyme. The halogen atoms can then form specific interactions within the enzyme's active site that are not possible with the natural amino acid. The electron-withdrawing effects of the halogens can alter the electronic properties of the phenyl ring, which may be crucial for binding or for the catalytic mechanism the inhibitor is designed to disrupt. This makes this compound a valuable building block for creating peptide-based enzyme inhibitors for diseases like cancer and metabolic disorders. nbinno.com

Analytical and Spectroscopic Characterization of N Fmoc 5 Bromo 2 Fluoro D Phenylalanine and Its Derivatives

Methods for Purity Assessment and Quantification in Research

Purity and concentration are critical parameters that must be accurately determined before using N-Fmoc-5-bromo-2-fluoro-D-phenylalanine in solid-phase peptide synthesis (SPPS) or other research applications.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating diastereomeric peptides that may arise from its use. Since the compound itself is a D-amino acid, its synthesis or subsequent reactions could potentially lead to the formation of its L-enantiomer, creating a racemic mixture. When this amino acid is coupled to a peptide chain composed of L-amino acids, the resulting peptides will be diastereomers.

The separation of these diastereomers is often achievable with standard reversed-phase HPLC, as they have different physical properties leading to distinct retention times. However, for more challenging separations or for the analysis of the free amino acid enantiomers, chiral HPLC is the method of choice. mdpi.com Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the D- and L-enantiomers, resulting in their separation. mdpi.com The purity of commercial Fmoc-protected amino acids, including halogenated derivatives, is routinely confirmed to be ≥99% by HPLC. chemimpex.comjk-sci.com

For instance, a racemic mixture of a compound can be derivatized with a chiral agent, creating diastereomers that are then separable by normal-phase HPLC on a silica (B1680970) gel column. mdpi.com Similarly, analytical methods have been developed for the separation and identification of isoleucine stereoisomers (which include diastereomers) using specialized columns and labeling reagents, demonstrating the capability of HPLC to resolve complex stereoisomeric mixtures. jst.go.jp

Table 1: Representative HPLC Parameters for Diastereomer Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) or C18 Reversed-Phase | To provide the medium for differential interaction and separation of diastereomers. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | To elute the compounds from the column at different times based on their polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. |

| Detection | UV at 265 nm | To detect the Fmoc-containing compounds as they elute. |

| Temperature | 25 - 40 °C | To maintain consistent and reproducible retention times. |

UV-Vis spectroscopy is a straightforward and widely used method for quantifying N-Fmoc-protected amino acids and peptides. The technique relies on the strong ultraviolet absorbance of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The dibenzofulvene moiety, which is formed upon cleavage of the Fmoc group by a base like piperidine (B6355638), has a distinct and strong absorbance maximum.

To determine the concentration of an Fmoc-protected compound, a known volume of the sample is treated with a piperidine solution to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct is then measured. By applying the Beer-Lambert law (A = εcl) and using the known molar extinction coefficient (ε) of the adduct, the concentration (c) of the original Fmoc-containing compound can be accurately calculated. This method is crucial for quantifying the loading of the first amino acid onto the resin in solid-phase peptide synthesis. Studies on related Fmoc-amino acid derivatives, such as Fmoc-pentafluorophenylalanine, utilize UV-Vis spectroscopy to characterize the compounds based on the electronic transitions of the aromatic systems. researchgate.net

Table 2: UV-Vis Spectroscopy Data for Fmoc Quantification

| Chromophore | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent System |

| Dibenzofulvene-piperidine adduct | ~301 nm | ~7800 M⁻¹cm⁻¹ | 20% Piperidine in DMF |

| Fmoc group (intact) | ~265 nm, ~290 nm | Variable | Acetonitrile/Water |

Spectroscopic Techniques for Structural Elucidation of Fluorinated Peptides

Once this compound is incorporated into a peptide, a combination of advanced spectroscopic techniques is required to confirm the peptide's primary sequence and to understand the structural consequences of this unique modification.

¹⁹F NMR is particularly advantageous because fluorine has a spin-1/2 nucleus, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity. acs.org Furthermore, the biological environment is essentially devoid of fluorine, meaning that ¹⁹F NMR spectra of fluorinated peptides are free from background signals. acs.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for subtle changes in peptide conformation, folding, and interactions. acs.org The design and characterization of highly fluorinated peptides often rely on ¹⁹F NMR to confirm the incorporation and study the behavior of the fluorinated residues. nih.govacs.orgnih.gov The single, sharp resonance expected from the fluoro group in this compound would serve as a reporter for its environment within the peptide.

Table 3: Hypothetical NMR Chemical Shifts for a Peptide Containing 5-bromo-2-fluoro-D-phenylalanine

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Information Gained |

| ¹⁹F | C2-F on Phenyl Ring | -110 to -125 (relative to CFCl₃) | Confirms fluorine incorporation; sensitive to local conformation and solvent exposure. |

| ¹H | Aromatic Protons | 6.5 - 8.0 | Provides information on the substitution pattern and electronic environment of the phenyl ring. |

| ¹H | Alpha and Beta Protons | 3.0 - 5.0 | Confirms the amino acid backbone structure and can be used for sequential assignments. |

Mass Spectrometry (MS) is a cornerstone technique for peptide analysis, providing a rapid and highly accurate measurement of the molecular weight of the final product. This confirms that this compound has been successfully incorporated and that any subsequent modifications or deprotections have occurred as planned. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition of the peptide.

Furthermore, tandem mass spectrometry (MS/MS) is used for peptide sequencing. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions (typically b- and y-ions) are analyzed. The mass difference between consecutive fragments corresponds to a specific amino acid residue, allowing for the verification of the entire peptide sequence, including the correct placement of the modified 5-bromo-2-fluoro-D-phenylalanine residue. The distinct isotopic pattern created by the bromine atom (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) provides an additional, unambiguous signature in the mass spectrum, confirming the presence of the bromo-substituent.

Table 4: Expected Mass Data for this compound

| Ion Type | Formula | Description | Calculated Monoisotopic Mass (Da) |

| [M] | C₂₄H₁₉⁷⁹BrFNO₄ | Molecular ion with the lighter bromine isotope. | 483.0485 |

| [M+2] | C₂₄H₁₉⁸¹BrFNO₄ | Molecular ion with the heavier bromine isotope. | 485.0464 |

| [M+H]⁺ | C₂₄H₂₀⁷⁹BrFNO₄⁺ | Protonated molecule (ESI-MS). | 484.0563 |

| [M+Na]⁺ | C₂₄H₁₉⁷⁹BrFNNaO₄⁺ | Sodiated molecule (ESI-MS). | 506.0382 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a widely used technique to investigate the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides and proteins in solution.

The incorporation of a non-standard D-amino acid like this compound into a peptide chain composed of L-amino acids is expected to have a significant impact on the peptide's preferred conformation. D-amino acids are known to act as "helix breakers" or to induce turns in peptide sequences. CD spectroscopy can effectively monitor these structural changes. For example, a decrease in the characteristic α-helical signals (negative bands at ~222 nm and ~208 nm) or an increase in signals associated with β-turns or random coils would indicate a significant conformational perturbation. Studies involving substitutions of aromatic residues like tyrosine with phenylalanine have shown that CD spectroscopy is sensitive to subtle changes in the protein's structure and its interactions with other molecules. nih.gov Therefore, CD would be a key technique to characterize the structural consequences of introducing the unique steric and electronic properties of 5-bromo-2-fluoro-D-phenylalanine into a peptide backbone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands corresponding to its constituent parts: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the phenylalanine backbone, and the halogen substituents on the aromatic ring.

The Fmoc group exhibits distinct vibrational modes. researchgate.net The aromatic C-H stretching vibrations of the fluorenyl rings typically appear above 3000 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate (B1207046) is a strong, prominent peak usually found in the region of 1720-1680 cm⁻¹. researchgate.net Amide II bands, resulting from N-H bending and C-N stretching vibrations, are observed around 1540-1520 cm⁻¹. researchgate.net

The phenylalanine portion of the molecule also contributes to the spectrum. The carboxylic acid O-H stretch is a broad band that can span from 3300 to 2500 cm⁻¹. The C=O stretching of the carboxylic acid is typically located around 1710 cm⁻¹, though it may overlap with the Fmoc carbonyl peak. Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1600-1450 cm⁻¹ range. The presence of the C-F and C-Br bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Based on the analysis of similar Fmoc-amino acids, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Fmoc Group | Aromatic C-H Stretch | 3100 - 3000 |

| Fmoc Group | Carbonyl (C=O) Stretch | 1720 - 1680 |

| Amide | N-H Stretch | 3400 - 3200 |

| Amide | Amide II (N-H Bend, C-N Stretch) | 1540 - 1520 |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | Carbonyl (C=O) Stretch | ~1710 |

| Phenyl Ring | Aromatic C=C Stretch | 1600 - 1450 |

| Aryl-Halogen | C-F Stretch | 1250 - 1000 |

| Aryl-Halogen | C-Br Stretch | 680 - 515 |

This table presents expected values based on typical ranges for the specified functional groups.

Determination of Enantiomeric Purity and Absolute Configuration

Ensuring the enantiomeric purity of chiral building blocks like this compound is critical, as the presence of the undesired enantiomer can significantly impact the biological activity and safety of a synthesized peptide. merckmillipore.comnih.gov

Marfey’s Reagent Applications

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are widely used for determining the absolute configuration and enantiomeric purity of amino acids. nih.govresearchgate.net The method involves the derivatization of the amino acid with Marfey's reagent, which creates a pair of diastereomers. mdpi.com

The primary amine of the D- and L-amino acids reacts with the chiral FDAA to form stable diastereomeric adducts. These diastereomers possess different physicochemical properties and can be separated using standard reversed-phase high-performance liquid chromatography (HPLC). nih.gov The relative peak areas of the two separated diastereomers in the chromatogram correspond to the enantiomeric ratio of the original amino acid sample.

Advanced versions of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), have been developed to enhance sensitivity and improve separation for LC-MS analysis. mdpi.com The general procedure involves dissolving the amino acid sample, reacting it with Marfey's reagent in a suitable solvent (like acetone) and a basic catalyst (like triethylamine) at a slightly elevated temperature, followed by quenching the reaction and analyzing the mixture by HPLC. nih.gov While specific protocols for this compound are not detailed in the literature, the established methodology for other amino acids is directly applicable after the removal of the Fmoc protecting group.

Chiral Chromatography Methods

Direct enantiomeric separation using chiral chromatography is another powerful technique for assessing the enantiomeric purity of this compound. This method avoids the need for derivatization by employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. researchgate.net

Various types of CSPs are effective for the separation of Fmoc-amino acids, including those based on macrocyclic antibiotics (like teicoplanin and ristocetin), cyclodextrins, and polysaccharide derivatives. researchgate.netnih.gov The choice of CSP and mobile phase composition is crucial for achieving optimal separation. Reversed-phase HPLC is a common mode of separation for these compounds. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation and quantification. For halogenated phenylalanine derivatives, the nature and position of the halogen atoms can influence the interactions with the CSP and thus affect the separation. nih.gov

The following table summarizes various chiral HPLC methods that have been successfully employed for the separation of phenylalanine and its derivatives, which are applicable for the analysis of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Analytes | Reference |

| Teicoplanin-based | Acetonitrile/Water (75/25, v/v) | Phenylalanine enantiomers | researchgate.net |

| Ristocetin-based | Acetonitrile/Water (60/40, v/v) | Phenylalanine enantiomers | researchgate.net |

| Teicoplanin | Acetonitrile/50 mM Ammonium Acetate (B1210297) (80:20) | Phenylalanine and Tryptophan enantiomers | nih.gov |

| Copper (II)-L-phenylalanine complex (Chiral Mobile Phase Additive) | 20% Methanol, 8 mM L-Phe, 4 mM CuSO₄, pH 3.2 | 3,4-dimethoxy-α-methylphenylalanine racemes | nih.gov |

This table illustrates examples of chiral separation methods for similar compounds and does not represent data for the specific analysis of this compound.

Computational and Theoretical Studies

Molecular Modeling of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine Containing Peptides

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a powerful tool for exploring the structural and dynamic properties of peptides. For peptides containing halogenated phenylalanine residues, these simulations can predict how such modifications influence peptide folding, stability, and intermolecular interactions.

In studies of amyloidogenic peptides, the replacement of phenylalanine with halogenated derivatives has been shown to impact the kinetics of fibril formation and the morphology of the resulting aggregates. nih.gov This suggests that the inclusion of a 5-bromo-2-fluoro-D-phenylalanine residue could modulate the self-assembly processes of peptides, a critical consideration in the design of peptide-based biomaterials and therapeutics. The D-configuration of the amino acid would itself impose significant changes on the peptide backbone torsion angles, favoring structures not commonly observed with L-amino acids.

The table below summarizes findings from molecular dynamics simulations on analogous halogenated and unnatural amino acid-containing peptides, which can infer the expected behavior of peptides with this compound.

| Peptide System Studied | Simulation Method | Key Findings |

| Peptides with unnatural amino acid Hao | Molecular Dynamics (MD) | Substitution with Hao modified conformational flexibility and hydrogen-bonding properties, leading to stable β-sheet-like dimers. uow.edu.au |

| Halogenated NFGAIL Amyloid Peptides | Molecular Dynamics (MD) | Halogenation of the phenylalanine residue altered the kinetics of fibril formation and the morphology of the aggregates. nih.gov |

| Phenylalanine Peptide Nanotubes | Molecular Dynamics (MD) | Demonstrated the self-assembly of phenylalanine chains into helical nanotubes, with the process guided by external force actions in the simulation. nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing density functional theory (DFT), are essential for understanding the electronic properties and reactivity of molecules. For this compound, these calculations can elucidate how the electronegative fluorine and bromine atoms affect the electron distribution of the phenyl ring and the reactivity of the entire molecule.

High-level quantum chemical modeling on similar molecules, such as auristatin derivatives with halogenated phenylalanine, has shown that halogenation can significantly shift the cis/trans equilibrium of the peptide bond. nih.gov This is a critical factor for the biological activity of many peptides. The calculations predicted that halogenation at the para-position of phenylalanine could increase the population of the biologically active trans isomer by 60–75%. nih.gov This suggests that the 5-bromo and 2-fluoro substitutions in this compound would likely have a profound impact on the conformational energetics of a peptide chain it is part of.

Furthermore, the introduction of multiple fluorine atoms into a phenylalanine ring has been shown to significantly reduce its cation-π binding potential. nih.gov This is a crucial interaction for many protein-ligand binding events. The presence of both bromine and fluorine in the phenyl ring of the subject compound would be expected to modulate its interaction capabilities in a complex manner, influencing both electrostatic and van der Waals interactions. The introduction of fluorine into phenylalanine can also modulate acidity, basicity, hydrophobicity, and geometry. nih.gov

The following table presents data from quantum chemical calculations on analogous fluorinated phenylalanine compounds, highlighting the expected electronic effects.

| Compound/System | Calculation Method | Predicted Electronic Effect |

| Penta-fluoro Phenylalanine | Not specified | Estimated to have only ~12–34% of the cation-π binding potential of native Phenylalanine. nih.gov |

| Tri-fluorinated Phenylalanine | Not specified | Estimated to have ~40–60% of the cation-π binding potential of native Phenylalanine. nih.gov |

| Halogenated Auristatin (MMAF) | Quantum Chemical Modeling | Halogenation at the para-position of phenylalanine was predicted to shift the cis/trans equilibrium towards the active trans isomer. nih.gov |

Simulations of Conformational Dynamics and Interactions

Simulations of conformational dynamics provide a bridge between the static pictures from molecular modeling and the energetic insights from quantum chemistry. These simulations can reveal how peptides containing this compound behave over time, exploring different conformational states and their interactions with the surrounding environment.

The cis/trans isomerism of the peptide bond preceding the D-amino acid is another critical aspect of its conformational dynamics. As suggested by quantum chemical calculations on analogous systems, halogenation can alter the energy barrier for the conversion between the cis and trans isomers. nih.gov For a peptide containing 5-bromo-2-fluoro-D-phenylalanine, simulations could quantify this energy barrier and the timescale of isomerization, which are crucial for understanding its biological activity and stability.

The following table summarizes findings related to the conformational dynamics and interactions of peptides containing halogenated or modified amino acids.

| System Studied | Simulation/Study Type | Key Findings on Dynamics and Interactions |

| Halogenated Auristatin (MMAF) | NMR Spectroscopy and Computational Modeling | Halogenation at the phenylalanine residue led to a more favorable cis/trans equilibrium. The change in chemical shifts indicated a manipulation of the electronic surrounding through spatial arrangement. nih.gov |

| Fluorinated Amino Acids in Peptides | Review of multiple studies | Fluorine can influence the conformations of individual amino acid side chains and the preferred rotameric species along the peptide backbone. nih.gov |

| Halogenated NFGAIL Amyloid Peptides | Experimental (TEM) and Modeling | Halogenation of the phenylalanine residue not only changes the kinetics of fibril formation but also affects the morphology of the aggregates. nih.gov |

Future Directions and Emerging Research Areas

Combinatorial Library Synthesis and High-Throughput Screening

The generation of vast combinatorial libraries of peptides and peptidomimetics is a cornerstone of modern drug discovery and molecular probe development. The inclusion of N-Fmoc-5-bromo-2-fluoro-D-phenylalanine in these libraries offers distinct advantages. Its non-natural structure significantly expands the chemical space that can be explored, moving beyond the 20 canonical amino acids to create novel molecules with potentially enhanced properties.

The use of such building blocks enables the synthesis of libraries with millions or even billions of unique compounds. nih.gov These libraries can be constructed on a solid support, such as beads, where each bead carries a unique chemical entity. nih.gov High-throughput screening (HTS) methods, including advanced platforms capable of scanning millions of compounds per minute, are then employed to identify "hits"—molecules that bind to a specific biological target. nih.gov

Research has demonstrated the successful screening of libraries of non-natural polymers against various protein targets, yielding hits with nanomolar binding affinities. nih.gov The distinct isotopic signature and mass of the bromo- and fluoro-substituted phenylalanine facilitate the characterization and sequencing of hit compounds using high-resolution mass spectrometry. nih.gov Methods for encoding non-natural components within a combinatorial library have been developed, allowing for the precise identification of the building blocks in the active sequences.

Table 1: Example of a Combinatorial Sub-Library Design Incorporating this compound

| Position 1 | Position 2 (Variable) | Position 3 |

|---|---|---|

| This compound | Glycine (B1666218) | L-Alanine |

| This compound | L-Leucine | L-Valine |

| This compound | L-Proline | L-Tryptophan |

| This compound | L-Aspartic Acid | L-Lysine |

This table illustrates how a single non-natural amino acid can be combined with various natural amino acids to rapidly generate chemical diversity.

Development of Novel Peptide Scaffolds and Foldamers